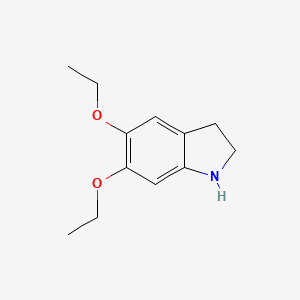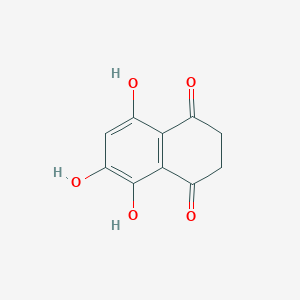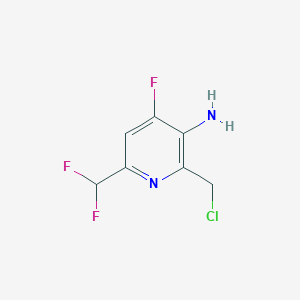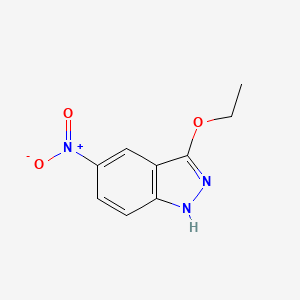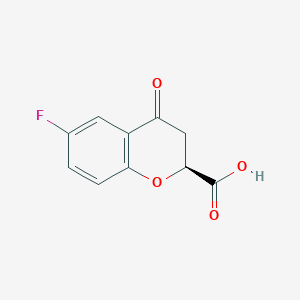
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid is a fluorinated derivative of chroman-2-carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Oxidation: The chroman ring is oxidized to introduce the oxo group at the 4-position. This can be done using oxidizing agents like PCC (Pyridinium chlorochromate).
Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using Grignard reagents followed by acidic workup.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophilic reagents like amines or thiols
Major Products
Oxidation: Formation of quinone derivatives
Reduction: Formation of hydroxychroman derivatives
Substitution: Formation of amino or thiochroman derivatives
Aplicaciones Científicas De Investigación
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, such as NADPH oxidase.
Pathways Involved: The compound modulates oxidative stress by inhibiting the production of reactive oxygen species (ROS), thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-2-carboxychroman
- 6-Fluoro-2-carboxychroman
6-Fluoro-4-oxochroman-2-carboxylic acid: (without the (S)-configuration)
Uniqueness
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the fluorine atom also enhances its stability and lipophilicity, making it a valuable compound in drug design.
Propiedades
Número CAS |
118803-69-3 |
|---|---|
Fórmula molecular |
C10H7FO4 |
Peso molecular |
210.16 g/mol |
Nombre IUPAC |
(2S)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m0/s1 |
Clave InChI |
BWXXHZKFLLLJQP-VIFPVBQESA-N |
SMILES isomérico |
C1[C@H](OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
SMILES canónico |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



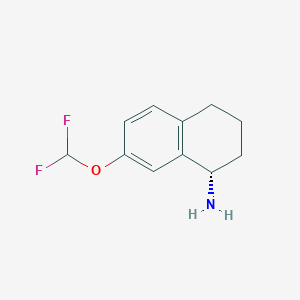
![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)

![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)
